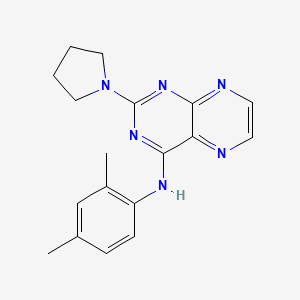

![molecular formula C15H12BrNO3 B3004726 5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid CAS No. 1461625-35-3](/img/structure/B3004726.png)

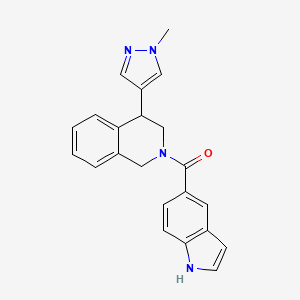

5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid is a useful research compound. Its molecular formula is C15H12BrNO3 and its molecular weight is 334.169. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Novel Derivatives : Novel derivatives of 5-bromo-1H-indol-3-yl compounds have been synthesized through electrophilic substitution, demonstrating the chemical versatility of these compounds in creating new molecules with potential biological activities (Mogulaiah, Sundar, & Tasleem, 2018).

Biological Activities

- Investigation in Marine Sponges : Brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid and related compounds, have been investigated in Thorectidae sponges. These studies highlight the natural occurrence and potential biological significance of these compounds (Segraves & Crews, 2005).

Chemical Reactions and Modifications

- Bromination Reactions : Research on the reaction of methyl hexahydro-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide has been conducted, indicating the utility of bromination reactions in modifying indole compounds (Irikawa, Mutoh, Uehara, & Okumura, 1989).

- Regioselective Synthesis : A study focused on the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, demonstrating the strategic importance of controlling the position of bromine substituents in these types of compounds (Sharma, Sharma, Kashyap, & Bhagat, 2020).

Applications in Drug Development

- Antimicrobial and Anticancer Potential : A study synthesized 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters and evaluated their antimicrobial and anticancer potential, demonstrating the potential application of these compounds in drug development (Sharma et al., 2012).

Structure and Molecular Studies

- Structural Studies and Docking : A study on the synthesis, characterization, and molecular docking studies of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids provides insights into the molecular structure and potential binding interactions with target proteins (Reddy et al., 2022).

Future Directions

Indole derivatives are a significant area of research due to their wide range of biological activities . Future research could focus on the synthesis and characterization of “5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid” and other similar compounds. Additionally, the exploration of their biological activities and potential therapeutic applications could be a fruitful area of study .

Mechanism of Action

Target of Action

It is known that indole derivatives, which yxa is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

The suzuki–miyaura (sm) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, is often involved in the synthesis of such compounds . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The sm cross-coupling reaction, which is likely involved in the synthesis of yxa, is known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

Properties

IUPAC Name |

5-[(6-bromoindol-1-yl)methyl]-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-9-13(15(18)19)7-12(20-9)8-17-5-4-10-2-3-11(16)6-14(10)17/h2-7H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOVJISMCVGULK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CN2C=CC3=C2C=C(C=C3)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B3004645.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004657.png)

![3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3004660.png)

![3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid](/img/structure/B3004661.png)

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004663.png)

![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3004664.png)